molecular formula C11H10FN B12851561 3-Fluoro-8-methylnaphthalen-1-amine

3-Fluoro-8-methylnaphthalen-1-amine

Cat. No.: B12851561
M. Wt: 175.20 g/mol
InChI Key: LWSVOLQDJSGNDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-8-methylnaphthalen-1-amine is a substituted naphthylamine derivative featuring a fluorine atom at position 3 and a methyl group at position 8 on the naphthalene ring. Fluorine and methyl substituents are known to modulate electronic, steric, and physicochemical properties, influencing reactivity and biological activity. This article compares the compound with similar naphthylamine derivatives to infer trends in properties and applications.

Properties

Molecular Formula

C11H10FN

Molecular Weight

175.20 g/mol

IUPAC Name

3-fluoro-8-methylnaphthalen-1-amine

InChI

InChI=1S/C11H10FN/c1-7-3-2-4-8-5-9(12)6-10(13)11(7)8/h2-6H,13H2,1H3

InChI Key

LWSVOLQDJSGNDW-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C=C(C=C2N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-8-methylnaphthalen-1-amine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-used method for forming carbon-carbon bonds. This reaction typically involves the use of a boron reagent and a palladium catalyst under mild conditions . Another method involves the electrochemical fluorination process, which can selectively introduce fluorine atoms into organic molecules .

Industrial Production Methods

In an industrial setting, the production of 3-Fluoro-8-methylnaphthalen-1-amine may involve large-scale electrochemical fluorination or other fluorination techniques that ensure high yield and purity. The choice of method depends on factors such as cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-8-methylnaphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while substitution reactions may introduce various functional groups onto the naphthalene ring.

Scientific Research Applications

3-Fluoro-8-methylnaphthalen-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Fluoro-8-methylnaphthalen-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the molecule can influence its reactivity and binding affinity to various biological targets. The amine group can participate in hydrogen bonding and other interactions that affect the compound’s biological activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and type of substituents significantly alter molecular weight, polarity, and reactivity. Below is a comparative analysis of key analogs:

Compound Name Molecular Formula Molecular Weight CAS Number Substituents Key Properties/Applications
3-Fluoro-8-methylnaphthalen-1-amine* C₁₁H₁₀FN 175.21 (calc.) N/A F (C3), CH₃ (C8), NH₂ (C1) Hypothetical; inferred medicinal/industrial use
1-Fluoronaphthalen-2-amine C₁₀H₈FN 147.18 847060-83-7 F (C1), NH₂ (C2) Building block for organic synthesis
3-Phenylnaphthalen-1-amine C₁₆H₁₃N 219.29 115761-64-3 Phenyl (C3), NH₂ (C1) Industrial use; stringent safety protocols
N-(2,3-Dimethoxybenzylidene)-naphthalen-1-amine C₁₉H₁₇NO₂ 291.34 N/A Benzylidene (NH₂), 2,3-dimethoxy Crystalline material with defined packing
1-Fluoronaphthalene C₁₀H₇F 146.16 N/A F (C1) Pharmaceutical impurity reference

*Calculated values for the target compound are included for contextual comparison.

  • Electronic Effects : Fluorine’s electron-withdrawing nature reduces the basicity of the amine group. In 1-fluoronaphthalen-2-amine, the proximity of F (C1) to NH₂ (C2) may lower reactivity compared to 3-Fluoro-8-methylnaphthalen-1-amine, where F (C3) is distal to NH₂ (C1) .

Structural and Crystallographic Considerations

  • N-(2,3-Dimethoxybenzylidene)-naphthalen-1-amine : X-ray studies reveal tight molecular packing (mean C–C bond length = 0.005 Å, R factor = 0.048), influenced by the bulky benzylidene group. In contrast, smaller substituents like F or CH₃ may reduce crystallinity, favoring solubility in organic solvents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.